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2-Ethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13242909
M. Wt: 210.72 g/mol
InChI Key: ZVNDFHAFYPTWDV-UHFFFAOYSA-N
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Description

Significance of the Sulfonyl Chloride Moiety in Complex Molecular Architectures

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a crucial role in the construction of complex organic molecules. fiveable.me Its significance stems from its ability to readily react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable sulfonates, sulfonamides, and thiosulfonates, respectively. fiveable.me This reactivity is attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which makes the sulfur atom highly susceptible to nucleophilic attack and the chloride a good leaving group. fiveable.me

Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. fiveable.memarketpublishers.comsigmaaldrich.com The sulfonyl chloride group serves as a key building block for the synthesis of these vital therapeutic agents. sigmaaldrich.com Furthermore, sulfonyl chlorides are instrumental in the formation of sulfonic esters, which are valuable intermediates in various synthetic transformations. fiveable.me They can also act as protecting groups for amines and alcohols, highlighting their versatility in multi-step syntheses. fiveable.me The ability to introduce the sulfonyl group into intricate molecular frameworks makes sulfonyl chlorides indispensable tools for chemists in the pursuit of novel and complex chemical entities. magtech.com.cnquora.com

Overview of Alicyclic Sulfonyl Chloride Chemistry and its Synthetic Utility

Alicyclic sulfonyl chlorides, which feature the sulfonyl chloride group attached to a non-aromatic carbocyclic ring, share the general reactivity of their aromatic counterparts but also possess unique stereochemical and conformational properties dictated by the cyclic scaffold. The chemistry of alicyclic sulfonyl chlorides is largely centered around nucleophilic substitution reactions at the sulfur atom.

The synthetic utility of these compounds is extensive. They are employed in the synthesis of a diverse range of organic compounds. rsc.orgorganic-chemistry.org For instance, their reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry research. sigmaaldrich.comenamine.net The physical and biological properties of the resulting sulfonamides can be fine-tuned by altering the structure of the alicyclic ring. Moreover, alicyclic sulfonyl chlorides can participate in elimination reactions to generate reactive sulfenes, which can then undergo cycloaddition reactions. magtech.com.cn They are also utilized in the preparation of sulfonate esters, which can serve as leaving groups in subsequent substitution or elimination reactions. The rigid frameworks of many alicyclic systems can impart specific spatial orientations to the resulting molecules, which is of particular interest in the design of conformationally constrained bioactive molecules.

General Reaction Nucleophile Product Significance
Sulfonamide FormationAmine (R-NH₂)R-NH-SO₂-AlicyclicSynthesis of biologically active compounds. fiveable.mesigmaaldrich.com
Sulfonate Ester FormationAlcohol (R-OH)R-O-SO₂-AlicyclicCreation of good leaving groups for further reactions. fiveable.me
Thiosulfonate FormationThiol (R-SH)R-S-SO₂-AlicyclicFormation of sulfur-sulfur bonds. fiveable.me

Scope and Academic Relevance of Research Pertaining to 2-Ethylcyclohexane-1-sulfonyl chloride

While the general chemistry of alicyclic sulfonyl chlorides is well-established, specific research focused solely on This compound is not extensively documented in publicly available scientific literature. However, the academic relevance of this particular compound can be inferred from the broader context of alicyclic sulfonyl chloride chemistry and the structural features of the 2-ethylcyclohexane moiety.

The presence of the ethyl group at the 2-position of the cyclohexane (B81311) ring introduces stereochemical complexity. This would result in diastereomeric forms of the sulfonyl chloride, and reactions involving this reagent could potentially exhibit diastereoselectivity. The study of such stereoselective reactions is a significant area of academic research, as it is crucial for the synthesis of enantiomerically pure pharmaceuticals and other chiral materials.

Research on this compound would likely focus on several key areas:

Synthesis and Stereochemistry: Developing efficient and stereocontrolled methods for the synthesis of the different stereoisomers of this compound.

Reactivity Studies: Investigating the reactivity of these isomers with various nucleophiles and exploring the influence of the ethyl group on reaction rates and stereochemical outcomes.

Application in Synthesis: Utilizing this compound as a building block for the synthesis of novel sulfonamides and other derivatives with potential biological activity. The lipophilic ethylcyclohexane (B155913) group could be explored for its impact on the pharmacological properties of the resulting molecules.

In essence, while direct research on this specific compound is limited, its structural characteristics suggest that it could be a valuable tool for academic investigations into stereochemistry and the synthesis of new chemical entities with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO2S B13242909 2-Ethylcyclohexane-1-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

2-ethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

ZVNDFHAFYPTWDV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Ethylcyclohexane 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Cyclohexyl Sulfonyl Chlorides

Direct chlorosulfonation methods provide a straightforward route to cyclohexyl sulfonyl chlorides by forming the S-Cl bond on a cyclohexane (B81311) ring. These approaches are often characterized by the use of strong oxidizing and chlorinating agents.

A common and effective strategy for the synthesis of sulfonyl chlorides is the oxidative chlorination of more reduced sulfur species, such as thiols, disulfides, or their derivatives. This transformation involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom.

Sodium hypochlorite (B82951) (in the form of bleach) and sodium chlorite (B76162) (NaClO₂) are effective and accessible reagents for the oxidative chlorosulfonation of various sulfur-containing compounds to yield sulfonyl chlorides. organic-chemistry.orggoogle.comorganic-chemistry.org The reaction of thiols or disulfides with sodium hypochlorite pentahydrate (NaOCl·5H₂O) in acetic acid provides the corresponding sulfonyl chlorides in high yields. researchgate.net This method has been successfully applied to the synthesis of cyclohexanesulfonyl chloride, achieving a 94% yield. thieme-connect.com The process is generally carried out under acidic conditions, where hypochlorous acid is believed to be the active oxidizing species. organic-chemistry.org

Table 1: Representative Conditions for NaClO₂-Mediated Synthesis of Sulfonyl Chlorides

Starting Material Reagents Solvent Temperature (°C) Yield (%)
Cyclohexanethiol NaOCl·5H₂O, Acetic Acid Acetic Acid Not specified 94 thieme-connect.com
S-alkyl isothiourea salts NaClO₂, conc. HCl Acetonitrile (B52724) Not specified 46-96 organic-chemistry.org

N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are versatile reagents for the synthesis of sulfonyl chlorides and bromides. researchgate.net NCS, in particular, is widely used for the oxidative chlorination of sulfur compounds. wikipedia.org The reaction of thiols, disulfides, thioacetates, or S-alkylisothiourea salts with NCS in the presence of an acid, such as dilute hydrochloric acid, proceeds smoothly to afford the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgthieme-connect.deorganic-chemistry.orglookchem.com The use of S-alkylisothiourea salts, which are odorless and easily prepared from alkyl halides, presents an environmentally benign alternative to using volatile thiols. researchgate.net The byproduct of the reaction, succinimide, is water-soluble and can be easily removed during workup. organic-chemistry.org

Table 2: General Conditions for NCS-Based Synthesis of Sulfonyl Chlorides

Starting Material Reagents Solvent System Temperature (°C) General Yield Range (%)
Thiols, Thioacetates, Disulfides NCS, 2 M HCl Acetonitrile 10-20 Good to Excellent thieme-connect.deorganic-chemistry.org
S-Alkylisothiourea salts NCS, HCl Acetonitrile 10-20 Moderate to Excellent researchgate.net

A green and efficient method for the synthesis of sulfonyl chlorides involves the use of Oxone (potassium peroxymonosulfate) in combination with a potassium halide (KX, where X = Cl or Br) in water. rsc.org This system generates a reactive halogenating species in situ, which then oxidizes thiols and disulfides to the corresponding sulfonyl halides. rsc.orgcabidigitallibrary.orgrsc.org The reaction is typically rapid and proceeds at room temperature. The use of water as the solvent makes this method environmentally friendly. rsc.org

Table 3: Oxone-KX Mediated Synthesis of Sulfonyl Halides

Starting Material Reagents Solvent Temperature Outcome
Thiols/Disulfides Oxone, KCl Water Room Temperature Sulfonyl chlorides rsc.org

An alternative route to sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acids or their salts. This is a well-established transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid. orgsyn.org The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. masterorganicchemistry.com This methodology is applicable to a wide range of sulfonic acids, including alicyclic ones. For instance, cyclohexanesulfonic acid can be converted to cyclohexanesulfonyl chloride. A patent also describes the direct chlorosulfonation of cyclohexane, which likely proceeds through a sulfonic acid intermediate. google.com

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides and other aromatic compounds from aryl diazonium salts, which are generated from aromatic amines. wikipedia.orgscienceinfo.combyjus.com The reaction can be adapted to produce aryl sulfonyl chlorides by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst. nih.govresearchgate.netnih.gov However, the Sandmeyer reaction is fundamentally limited to aromatic systems. The mechanism involves the formation of a relatively stable aryl diazonium salt, which is stabilized by the delocalization of the positive charge into the aromatic ring. Alicyclic amines, such as 2-ethylcyclohexylamine, would form highly unstable alkyldiazonium ions under diazotization conditions. These intermediates would readily decompose through pathways other than the desired sulfonyl chloride formation, making the Sandmeyer-type reaction unsuitable for the synthesis of alicyclic sulfonyl chlorides like 2-ethylcyclohexane-1-sulfonyl chloride.

Oxidative Chlorosulfonation of Thiol and Related Precursors for Cyclic Systems

Advanced and Emerging Synthetic Routes to this compound

Recent innovations in synthetic chemistry offer promising alternatives to classical methods, providing milder conditions, enhanced selectivity, and novel reaction pathways. These advanced routes are pivotal for accessing complex molecules like this compound.

Photoredox Catalysis in Alicyclic Sulfonyl Chloride Formation

Visible-light photoredox catalysis has surfaced as a powerful tool for the formation of C-S bonds and the direct functionalization of C(sp³)–H bonds, which are abundant in alicyclic frameworks like cyclohexane. nih.govresearchgate.net This methodology typically involves the generation of radical intermediates under exceptionally mild conditions, utilizing light energy to drive redox reactions.

The application of this strategy to the synthesis of alicyclic sulfonyl chlorides would likely proceed via a radical-mediated pathway. The initial step involves the photocatalytic generation of a cyclohexyl radical from a suitable 2-ethylcyclohexane precursor. This can be achieved through a hydrogen atom transfer (HAT) process, where a photocatalyst, upon excitation by visible light, abstracts a hydrogen atom from the cyclohexane ring. researchgate.net Research has demonstrated the successful photocatalytic C(sp³)–H functionalization of various cycloalkanes, including cyclohexane and cyclopentane, to form sulfones. nih.govresearchgate.net

Once the 2-ethylcyclohexyl radical is formed, it can be trapped by a sulfur dioxide (SO₂) source, such as a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical. This intermediate is then oxidized and trapped by a chloride source to yield the final this compound. While direct photocatalytic chlorosulfonylation of cycloalkanes is an emerging area, the principles are well-established in the synthesis of arenesulfonyl chlorides from anilines, where an aryl radical reacts with SO₂ and a chloride source under photoredox conditions. nih.gov

Table 1: Key Features of Photocatalytic Sulfonylation of Cycloalkanes

Feature Description Reference
Activation Method Visible-light photoredox catalysis initiates a hydrogen atom transfer (HAT) from the cycloalkane. researchgate.net
Radical Generation Forms a cycloalkyl radical intermediate from an inert C(sp³)–H bond. nih.govoaepublish.com
SO₂ Source Utilizes sulfur dioxide or a stable surrogate (e.g., DABSO) to form a sulfonyl radical. nih.gov
Reaction Conditions Typically proceeds at room temperature under mild, redox-neutral conditions. nih.govresearchgate.net

| Potential | Offers a direct and atom-economical route from abundant hydrocarbon feedstocks to sulfonyl chlorides. | nih.govresearchgate.net |

Mechanochemical Approaches for Sulfonyl Chloride Synthesis

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green chemistry. colab.ws By conducting reactions in the solid state or with minimal solvent, this approach can lead to shorter reaction times, different product selectivities, and improved environmental sustainability compared to traditional solution-based methods. colab.wsresearchgate.net

The synthesis of sulfonyl chlorides via mechanochemical means is a developing field. However, related transformations have shown considerable promise. For instance, the mechanochemical synthesis of chiral sulfonimidoyl chlorides and sulfonyl fluorides has been successfully demonstrated, showcasing the viability of forming sulfur(VI) halides under solvent-free conditions. researchgate.net These reactions often exhibit higher yields and enantioselectivity in significantly shorter timeframes compared to their solvent-based counterparts. researchgate.net

Applying this to this compound, a potential pathway could involve the ball-milling of a suitable precursor, such as a 2-ethylcyclohexane sulfinate salt or sulfonic acid, with a chlorinating agent. The mechanical energy would facilitate the intimate mixing and reaction of the solid components, obviating the need for bulk solvent. Research on the mechanochemical fluorination of cyclohexane has confirmed that C-H bonds in saturated rings can be functionalized using this technique, suggesting its potential for direct chlorosulfonylation as well. colab.ws

Table 2: Comparison of Mechanochemical vs. Solvent-Based Synthesis for Sulfur(VI) Halides

Parameter Mechanochemical Method Conventional Solvent-Based Method Reference
Reaction Time Significantly shorter (e.g., < 6 hours) Longer (e.g., 12 hours) researchgate.net
Solvent Use Solvent-free or minimal liquid-assisted grinding Requires bulk organic solvents colab.ws
Environmental Impact Lower E-factor (less waste) Higher E-factor (more waste) researchgate.net

| Yield & Selectivity | Often higher yields and improved selectivity | Can be lower with potential for side reactions | researchgate.net |

Conversion from Sulfonyl Hydrazides to Cyclic Sulfonyl Chlorides

Sulfonyl hydrazides have emerged as stable, versatile, and easily accessible precursors for the synthesis of sulfonyl chlorides. mdpi.com This conversion offers a mild and efficient alternative to methods that use more hazardous reagents. The transformation can be readily achieved by treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS). mdpi.comresearchgate.net

This method is characterized by its simplicity, rapid reaction times (often complete within two hours at room temperature), and broad substrate scope, which includes alkyl and aryl sulfonyl hydrazides. nih.govmdpi.com The reaction proceeds cleanly, affording the desired sulfonyl chlorides in high yields. mdpi.com

For the synthesis of this compound, the corresponding 2-ethylcyclohexane-1-sulfonyl hydrazide would be the starting material. This precursor can be prepared by reacting a sulfonyl chloride with hydrazine (B178648). google.comgoogle.com The subsequent reaction with NCS in a suitable solvent like acetonitrile provides a direct and high-yielding route to the target compound. mdpi.comresearchgate.net This strategy allows the sulfonyl hydrazide group to function as a stable, crystalline surrogate for the more reactive sulfonyl chloride functionality, which can be unmasked under mild conditions when needed.

Table 3: Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

Reagent Conditions Substrate Scope Yield Reference
N-Chlorosuccinimide (NCS) CH₃CN, room temperature, 2 hours Aromatic, Heteroaromatic, Alkyl Up to 95% nih.govmdpi.com

This approach is highly valuable for late-stage functionalization in complex molecule synthesis, where the stability of the sulfonyl hydrazide intermediate is a significant advantage. mdpi.com

Reactivity and Reaction Mechanisms of 2 Ethylcyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution is a fundamental reaction pathway for sulfonyl chlorides. fiveable.me The mechanism of these reactions can be complex and is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the sulfonyl chloride itself.

Kinetics and Mechanisms of Chloride-Chloride Exchange in Cyclic Sulfonyl Chlorides

The study of chloride-chloride exchange reactions provides fundamental insights into the mechanism of nucleophilic substitution at the sulfonyl sulfur. Isotopic labeling studies on arenesulfonyl chlorides have shown that these reactions typically proceed via a synchronous SN2-like mechanism, involving a single transition state. nih.govmdpi.com In this mechanism, the incoming nucleophilic chloride ion attacks the sulfur center, leading to the departure of the leaving chloride ion in a concerted step.

For cyclic sulfonyl chlorides like 2-Ethylcyclohexane-1-sulfonyl chloride, a similar SN2 pathway is anticipated. The rate of this exchange is sensitive to the electronic environment of the sulfur atom. Electron-withdrawing substituents generally increase the reaction rate by making the sulfur more electrophilic, while electron-donating groups have the opposite effect. mdpi.com

Table 1: Kinetic Data for Chloride Exchange in Various Sulfonyl Chlorides

This table presents the second-order rate constants for the chloride-chloride exchange reaction in different sulfonyl chlorides, illustrating the influence of substituents on reactivity. Data is generalized from studies on arenesulfonyl chlorides. mdpi.com

Sulfonyl Chloride DerivativeRelative Rate Constant (k/k₀)Substituent Effect
Benzenesulfonyl chloride (Reference)1.00Neutral
4-Nitrobenzenesulfonyl chloride~10.5Electron-withdrawing
4-Methoxybenzenesulfonyl chloride~0.25Electron-donating
2,4,6-Trimethylbenzenesulfonyl chloride~5.0Steric & Electronic

Influence of Cyclohexane (B81311) Ring Conformation on Substitution Kinetics and Selectivity

The cyclohexane ring of this compound is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.orgmasterorganicchemistry.com The substituents—the ethyl group at C2 and the sulfonyl chloride group at C1—can occupy either axial or equatorial positions. The relative stability of these conformers and the steric accessibility of the sulfonyl group are critical in determining reaction kinetics.

Generally, bulky substituents on a cyclohexane ring prefer the more stable equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. spcmc.ac.in For this compound, the trans isomer, with both bulky groups in equatorial positions, would be the most stable ground-state conformation. In this conformation, the sulfonyl sulfur is relatively unhindered, allowing for easier nucleophilic attack.

Transformations to Sulfonic Acid Derivatives

One of the most significant applications of sulfonyl chlorides is their use as precursors for various sulfonic acid derivatives, most notably sulfonamides. magtech.com.cn

Formation of Sulfonamides from this compound

The reaction of this compound with amines is a direct and common method for synthesizing the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry. cbijournal.com

Catalytic Approaches in Sulfonamide Formation

While the direct reaction with amines is robust, various catalytic methods have been developed to improve reaction efficiency, broaden the substrate scope, and allow for milder reaction conditions. researchgate.net These approaches often circumvent the need for pre-forming the sulfonyl chloride or activate it in situ.

Catalytic systems for sulfonylation reactions include:

Indium Catalysis: Facile and efficient for the sulfonylation of a wide range of amines, including less nucleophilic and sterically hindered ones. organic-chemistry.org

Palladium Catalysis: Used for the coupling of arylboronic acids with a sulfur dioxide source to generate sulfonyl chloride intermediates in situ, which then react with amines. nih.gov

Nickel Catalysis: Enables the conversion of boronic acids to sulfinate salts, which can be further elaborated into sulfonamides. researchgate.net

Lewis Acids: Catalysts like Calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl halides toward nucleophilic attack by amines, allowing reactions to proceed under mild, room-temperature conditions. organic-chemistry.org

These catalytic methods provide powerful alternatives for synthesizing sulfonamides from precursors like this compound, enhancing the versatility of this important transformation.

Synthesis of Sulfonate Esters and Sulfones

This compound is a versatile reagent for the synthesis of sulfonate esters and sulfones. These reactions typically proceed via nucleophilic substitution at the sulfur atom.

Sulfonate Esters: The reaction of this compound with alcohols or phenols yields the corresponding sulfonate esters. eurjchem.comwikipedia.org This transformation is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. eurjchem.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. youtube.com This process is often referred to as alcohol activation, as the resulting sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions, in contrast to the poor leaving group ability of the original hydroxyl group. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com

Interactive Table: Synthesis of 2-Ethylcyclohexyl Sulfonate Esters Users can filter by Alcohol Type or Base Used.

Reactant (Alcohol) Alcohol Type Base Used Product
Methanol Primary Pyridine Methyl 2-ethylcyclohexane-1-sulfonate
Ethanol Primary Triethylamine Ethyl 2-ethylcyclohexane-1-sulfonate
Isopropanol Secondary Pyridine Isopropyl 2-ethylcyclohexane-1-sulfonate

Sulfones: Sulfones can be synthesized from this compound through reactions such as Friedel-Crafts sulfonylation. wikipedia.org In this reaction, an aromatic compound (arene) attacks the sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.org The arene acts as a nucleophile, and the Lewis acid activates the sulfonyl chloride, facilitating the formation of a new carbon-sulfur bond and yielding an aryl 2-ethylcyclohexyl sulfone. wikipedia.orgwikipedia.org Another route involves the reaction of the sulfonyl chloride with an organometallic reagent, such as an organocuprate or a Grignard reagent, although the Friedel-Crafts approach is more common for introducing aryl groups.

Interactive Table: Friedel-Crafts Synthesis of Aryl 2-Ethylcyclohexyl Sulfones Users can sort by Arene or Catalyst.

Reactant (Arene) Catalyst Product
Benzene AlCl₃ (2-Ethylcyclohexyl)sulfonylbenzene
Toluene FeCl₃ 1-Methyl-4-((2-ethylcyclohexyl)sulfonyl)benzene

Conversion to Sulfonyl Fluorides via Halogen Exchange

The conversion of this compound to 2-Ethylcyclohexane-1-sulfonyl fluoride (B91410) is a key transformation, as sulfonyl fluorides exhibit a unique balance of stability and reactivity, making them valuable in fields like chemical biology and "click chemistry". acs.orgnih.gov This conversion is achieved through a halogen exchange (Halex) reaction, where the chloride is displaced by a fluoride ion. acs.org

A common method involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgccspublishing.org.cn The reaction is often performed in a biphasic system or with the aid of a phase-transfer catalyst, like 18-crown-6, to enhance the nucleophilicity of the fluoride ion in an organic solvent. ccspublishing.org.cnmdpi.com Potassium bifluoride has been shown to be a particularly effective fluoride source, potentially due to the strong nucleophilicity of the bifluoride anion ([F-H-F]⁻). rsc.org Unlike the chloride-chloride exchange in arenesulfonyl chlorides which proceeds via an Sₙ2 mechanism, the analogous fluoride exchange reaction is believed to occur through an addition-elimination mechanism involving a pentacoordinate sulfur intermediate. mdpi.comnih.gov The greater stability of sulfonyl fluorides compared to sulfonyl chlorides is a driving force for this reaction. acs.orgnih.gov

Interactive Table: Reagents for Halogen Exchange Users can filter by Fluoride Source or Additive.

Fluoride Source Additive/Solvent System Efficacy Reference
Potassium Fluoride (KF) 18-crown-6 / Acetonitrile (B52724) High ccspublishing.org.cnmdpi.com
Potassium Bifluoride (KHF₂) Acetonitrile/Water High rsc.orgccspublishing.org.cn
Potassium Fluoride (KF) Water/Acetone (biphasic) High organic-chemistry.orgacs.org

Radical Reactions Involving this compound

Generation and Reactivity of Sulfonyl Radicals from Cyclic Sulfonyl Chlorides

Sulfonyl radicals can be effectively generated from sulfonyl chlorides, including cyclic variants like this compound, through various methods, most notably using photoredox catalysis. rsc.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. researchgate.netresearchgate.net This excited-state catalyst can then reduce the sulfonyl chloride via a single-electron transfer (SET) process. cam.ac.uk The resulting sulfonyl chloride radical anion is unstable and rapidly fragments, eliminating a chloride anion to produce the desired 2-ethylcyclohexanesulfonyl radical. acs.org

Once generated, these sulfonyl radicals are versatile intermediates. magtech.com.cn Their primary modes of reactivity include addition to unsaturated systems like alkenes and alkynes, and, in certain structural contexts, fragmentation or cyclization. acs.orgnih.gov The reactivity is governed by the electrophilic nature of the sulfonyl radical, which readily engages with electron-rich π-systems.

Addition Reactions to Unsaturated Systems (Alkenes, Alkynes)

A key application of sulfonyl radicals generated from this compound is their addition to carbon-carbon multiple bonds. magtech.com.cnnih.gov This process, known as radical sulfonylation, is a powerful tool for forming carbon-sulfur bonds and synthesizing complex sulfone-containing molecules. rsc.org

Addition to Alkenes: The 2-ethylcyclohexanesulfonyl radical adds across the double bond of an alkene to form a new, carbon-centered radical intermediate. researchgate.net This radical can then be trapped in various ways. In a common pathway, the carbon-centered radical abstracts a chlorine atom from a molecule of the starting this compound. This step regenerates a sulfonyl radical, propagating a radical chain, and yields a β-chloro sulfone as the final product.

Addition to Alkynes: The reaction with alkynes proceeds in a similar fashion. The sulfonyl radical adds to the triple bond to create a vinyl radical intermediate. researchgate.netresearchgate.net Subsequent chlorine atom transfer from the parent sulfonyl chloride affords a β-chloro vinyl sulfone. researchgate.net These reactions are often highly regio- and stereoselective. researchgate.net

Interactive Table: Radical Addition Products Users can filter by Unsaturated System.

Unsaturated System Product Type General Structure
Alkene (R-CH=CH₂) β-Chloro Alkyl Sulfone R-CHCl-CH₂-SO₂-(2-Et-C₆H₁₀)
Alkyne (R-C≡CH) β-Chloro Vinyl Sulfone R-CCl=CH-SO₂-(2-Et-C₆H₁₀)

Chemo- and Regioselectivity in Radical Sulfonylation Processes

The outcomes of radical sulfonylation reactions are governed by principles of chemoselectivity and regioselectivity.

Chemoselectivity: In molecules containing multiple types of unsaturated bonds, the sulfonyl radical will preferentially add to the more reactive site. Generally, electron-rich alkenes are more reactive towards electrophilic sulfonyl radicals than electron-deficient alkenes or alkynes. This allows for selective functionalization in complex molecules.

Regioselectivity: The regioselectivity of the addition to an unsymmetrical alkene or alkyne is dictated by the formation of the most stable carbon-centered radical intermediate. nih.gov Consequently, the sulfonyl radical typically adds to the less sterically hindered or terminal carbon atom of the multiple bond. For example, in the reaction with a terminal alkene (R-CH=CH₂), the sulfonyl radical will add to the CH₂ carbon, generating a more stable secondary radical on the carbon bearing the 'R' group. This selectivity is a common feature in radical additions and is crucial for predicting the structure of the product. nih.gov Studies on the cyclization of α-sulfonyl-5-hexenyl radicals have shown that the substitution pattern on the alkene can significantly influence the mode of ring closure (5-exo vs. 6-endo), further highlighting the role of radical stability in determining reaction outcomes. nih.gov

Reactions with Heteroatomic Compounds

This compound reacts readily with a variety of nucleophiles containing heteroatoms such as nitrogen, oxygen (as discussed in 3.2.2), sulfur, and phosphorus.

Reactions with Amines: This is one of the most fundamental reactions of sulfonyl chlorides. Primary and secondary amines react with this compound to form the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. wikipedia.org The reaction proceeds via nucleophilic attack of the amine's nitrogen on the sulfur atom, followed by elimination of hydrogen chloride, which is typically neutralized by an added base or an excess of the amine itself. rsc.org This reaction is robust and widely used in medicinal chemistry to synthesize complex sulfonamides. sigmaaldrich.com

Reactions with Thiols: Thiols and their corresponding thiolates are potent nucleophiles that can react with this compound. The expected product is a thiosulfonate ester (R-SO₂-S-R'). This reaction is analogous to the formation of sulfonate esters from alcohols.

Reactions with Phosphines: Tertiary phosphines, such as triphenylphosphine (B44618), can react with sulfonyl chlorides in a reductive manner. For example, the reaction of a sulfonyl chloride with an amine in the presence of triphenylphosphine can lead to the formation of a sulfinamide (R-SO-NR'₂), where the sulfonyl group (oxidation state +6) is reduced to a sulfinyl group (oxidation state +4). nih.gov In this process, the phosphine (B1218219) acts as an oxygen scavenger, forming triphenylphosphine oxide.

Interactive Table: Reactions with Heteroatomic Nucleophiles Users can sort by Nucleophile or Product Class.

Nucleophile General Formula Product Class
Primary Amine R'NH₂ N-Substituted Sulfonamide
Secondary Amine R'₂NH N,N-Disubstituted Sulfonamide
Thiol R'SH Thiosulfonate Ester

Reactivity with Cyclic Imines and Formation of N-Alkanesulfonyl Cyclic Iminium Ions

The reaction between alkanesulfonyl chlorides and cyclic imines is a known method for the formation of N-alkanesulfonyl cyclic iminium ions. These intermediates are highly reactive and can be subsequently trapped by nucleophiles present in the reaction medium. While direct studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of similar sulfonyl chlorides, such as benzylsulfonyl chloride and ethanesulfonyl chloride, with various cyclic imines.

The initial step of the reaction involves the nucleophilic attack of the nitrogen atom of the cyclic imine on the electrophilic sulfur atom of this compound. This results in the formation of a transient N-sulfonylated iminium chloride intermediate. The stability and subsequent fate of this iminium ion are influenced by the structure of the cyclic imine and the reaction conditions.

For instance, the reaction of ethanesulfonyl chloride with 3,4-dihydroisoquinoline (B110456) leads to the formation of an N-ethanesulfonyliminium ion. This ion is then susceptible to attack by the chloride anion present in the system, yielding a stable product. researchgate.net Similarly, it is anticipated that this compound would react with cyclic imines to form the corresponding N-(2-ethylcyclohexane-1-sulfonyl) cyclic iminium ions. The general reaction scheme is depicted below:

General Reaction with Cyclic Imines:

The steric hindrance presented by the 2-ethylcyclohexyl group might influence the rate of the initial sulfonylation step. The subsequent reaction of the iminium ion depends on the nucleophiles available. In the absence of other strong nucleophiles, the chloride ion will likely be the attacking species.

Interactive Data Table: Predicted Reactivity of this compound with Various Cyclic Imines

Cyclic IminePredicted IntermediatePotential Final Product (after nucleophilic attack by Cl⁻)
3,4-DihydroisoquinolineN-(2-Ethylcyclohexane-1-sulfonyl)-3,4-dihydroisoquinolinium chloride1-Chloro-2-((2-ethylcyclohexyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
1-PyrrolineN-(2-Ethylcyclohexane-1-sulfonyl)-1-pyrrolinium chloride2-Chloro-1-((2-ethylcyclohexyl)sulfonyl)pyrrolidine
2,3,4,5-TetrahydropyridineN-(2-Ethylcyclohexane-1-sulfonyl)-2,3,4,5-tetrahydropyridinium chloride2-Chloro-1-((2-ethylcyclohexyl)sulfonyl)piperidine

Transformations with Hydrazines and Hydrazides

The reaction of sulfonyl chlorides with hydrazines is a fundamental method for the synthesis of sulfonylhydrazides. These compounds are valuable intermediates in organic synthesis. The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine (B178648) nitrogen attacks the sulfonyl sulfur, leading to the displacement of the chloride ion.

It is a well-established procedure to prepare sulfonylhydrazides by reacting a sulfonyl chloride with hydrazine hydrate, often in a suitable solvent and sometimes in the presence of a base to neutralize the hydrochloric acid formed. google.comscholarly.org Applying this general principle, this compound is expected to react readily with hydrazine and its derivatives to yield the corresponding 2-Ethylcyclohexane-1-sulfonylhydrazides.

The general reaction is as follows:

General Reaction with Hydrazine:

To drive the reaction to completion and to avoid the formation of the hydrazine hydrochloride salt, an excess of hydrazine or the addition of a base is typically employed. researchgate.netorgsyn.org The resulting sulfonylhydrazides can be further functionalized. For example, they can react with aldehydes or ketones to form sulfonylhydrazones.

The reaction is not limited to hydrazine itself but can also be performed with substituted hydrazines (hydrazides), leading to N-substituted sulfonylhydrazides. The nature of the substituent on the hydrazine can influence the nucleophilicity of the nitrogen and, consequently, the reaction rate.

Interactive Data Table: Predicted Products from the Reaction of this compound with Hydrazine Derivatives

Hydrazine DerivativePredicted Product NamePredicted Product Structure
Hydrazine (H₂NNH₂)2-Ethylcyclohexane-1-sulfonyl hydrazide[Structure of 2-Ethylcyclohexane-1-sulfonyl hydrazide]
Methylhydrazine (CH₃NHNH₂)N'-Methyl-2-ethylcyclohexane-1-sulfonyl hydrazide[Structure of N'-Methyl-2-ethylcyclohexane-1-sulfonyl hydrazide]
Phenylhydrazine (C₆H₅NHNH₂)N'-Phenyl-2-ethylcyclohexane-1-sulfonyl hydrazide[Structure of N'-Phenyl-2-ethylcyclohexane-1-sulfonyl hydrazide]
Acetylhydrazide (CH₃CONHNH₂)N'-Acetyl-2-ethylcyclohexane-1-sulfonyl hydrazide[Structure of N'-Acetyl-2-ethylcyclohexane-1-sulfonyl hydrazide]

Stereochemical Aspects in 2 Ethylcyclohexane 1 Sulfonyl Chloride Chemistry

Stereoisomeric Forms and Configurational Analysis of 2-Ethylcyclohexane-1-sulfonyl chloride

The presence of two chiral centers at positions C1 (bearing the sulfonyl chloride group) and C2 (bearing the ethyl group) results in the existence of multiple stereoisomers.

With two distinct chiral centers, this compound can exist as a total of four stereoisomers (2^n, where n=2). These stereoisomers comprise two pairs of enantiomers. The relationship between non-enantiomeric pairs is diastereomeric. idc-online.comspcmc.ac.in The isomers are typically designated as cis or trans based on the relative orientation of the two substituents on the cyclohexane (B81311) ring.

Trans Isomers : The ethyl and sulfonyl chloride groups are on opposite faces of the ring. This configuration results in a pair of enantiomers: (1R, 2R) and (1S, 2S).

Cis Isomers : The ethyl and sulfonyl chloride groups are on the same face of the ring. This configuration also results in a pair of enantiomers: (1R, 2S) and (1S, 2R).

The cis isomers are diastereomers of the trans isomers. libretexts.org Each of these four isomers is chiral and, if synthesized or isolated in a pure form, would be optically active.

Stereoisomer Class Specific Isomers (Configuration) Relationship
Trans(1R, 2R)-2-Ethylcyclohexane-1-sulfonyl chlorideEnantiomers
(1S, 2S)-2-Ethylcyclohexane-1-sulfonyl chloride
Cis(1R, 2S)-2-Ethylcyclohexane-1-sulfonyl chlorideEnantiomers
(1S, 2R)-2-Ethylcyclohexane-1-sulfonyl chloride
Inter-classTrans isomers are diastereomers of Cis isomersDiastereomers

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The stability of the chair conformers for the cis and trans isomers of this compound is determined by the steric interactions of the substituents, particularly 1,3-diaxial interactions. stereoelectronics.orgweebly.com

trans-Isomers : The trans isomer can exist in two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). youtube.comlibretexts.org The diequatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions that destabilize the diaxial form. quora.com Therefore, trans-2-Ethylcyclohexane-1-sulfonyl chloride will exist almost exclusively in the diequatorial conformation.

cis-Isomers : For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial or equatorial-axial). libretexts.org These two conformers interconvert via a ring-flip. The equilibrium will favor the conformer that places the sterically bulkier group in the more stable equatorial position. stereoelectronics.org Both the sulfonyl chloride and ethyl groups are sterically demanding. While precise A-values (a measure of steric bulk) for the sulfonyl chloride group on a cyclohexane ring are not readily available, it is generally considered a very bulky group, likely larger than an ethyl group, due to the tetrahedral geometry and the presence of two oxygen atoms and a chlorine atom around the sulfur. researchgate.net Consequently, the most stable conformer for the cis isomer is the one where the sulfonyl chloride group occupies an equatorial position and the ethyl group is axial.

Isomer Possible Conformations More Stable Conformer Reason for Stability
transDiequatorial, DiaxialDiequatorialAvoids 1,3-diaxial interactions. quora.com
cis(e,a): Equatorial SO₂Cl, Axial Ethyl(e,a)Places the bulkier sulfonyl chloride group in the favorable equatorial position.
(a,e): Axial SO₂Cl, Equatorial Ethyl

Stereoselective and Stereospecific Reactions of this compound

The defined stereochemistry and conformational preferences of this compound isomers directly influence their reactivity, allowing for stereoselective and stereospecific transformations.

The synthesis of a specific stereoisomer of this compound requires a stereocontrolled approach. This can be achieved by employing chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, or by using chiral catalysts.

A common strategy involves reacting a racemic mixture of the sulfonyl chloride with an enantiomerically pure chiral alcohol or amine. This reaction forms a mixture of diastereomeric sulfonate esters or sulfonamides, respectively. Since diastereomers have different physical properties, they can be separated by methods such as chromatography or crystallization. Subsequent cleavage of the chiral auxiliary from the separated diastereomers would yield the desired enantiomerically pure sulfonyl chloride.

The conformational rigidity of the cyclohexane ring and the orientation of the sulfonyl chloride group play a critical role in determining reaction rates and mechanisms.

SN2 at Sulfur (SN2-S) : Nucleophilic substitution at the sulfur atom is a common reaction for sulfonyl chlorides. The accessibility of the sulfur electrophile is highly dependent on its steric environment. An equatorially positioned sulfonyl chloride group in the trans isomer or the more stable cis conformer is relatively unhindered and readily accessible to nucleophiles for a backside attack, characteristic of an SN2 mechanism. byjus.comlibretexts.org This mechanism typically proceeds with inversion of configuration at the sulfur center. masterorganicchemistry.comjove.com

Elimination (E2-type) : In the presence of a strong base, an elimination reaction to form a sulfene (B1252967) intermediate can compete with substitution. This pathway is highly stereospecific, requiring an anti-periplanar arrangement between the proton on the alpha-carbon (C1) and the leaving group (the chloride on the sulfur is not the leaving group here, but the entire sulfonyl chloride can be involved in more complex eliminations, or if converted to a sulfonate ester, the ester group becomes the leaving group). For reactions involving the cyclohexane ring itself, such as dehydrochlorination, an E2 mechanism requires both the leaving group and the adjacent proton to be in axial positions. libretexts.orgmasterorganicchemistry.com Studies on related systems have shown that axial sulfonyl chlorides can react significantly faster than their equatorial counterparts in base-induced eliminations that proceed via a sulfene intermediate. cdnsciencepub.com Conversely, reactions believed to occur by direct nucleophilic attack on the sulfur atom (SN2-S) are faster for the equatorial epimer. cdnsciencepub.com This differential reactivity highlights how the stereoisomer and its preferred conformation can dictate the dominant reaction pathway.

The pre-existing stereocenters in this compound can exert significant control over the formation of new stereocenters in subsequent reactions, such as intramolecular cyclizations or additions to one of the substituents.

In a potential intramolecular cyclization reaction, the relative cis or trans stereochemistry of the ethyl and sulfonyl chloride groups would be critical. For example, if a reactive site on the ethyl group were to attack the sulfonyl group (or a derivative), the cis and trans isomers would lead to diastereomeric bicyclic products with different ring-fusion stereochemistries. The specific chair conformation adopted by the starting material would dictate the feasibility of the cyclization by controlling the proximity of the reacting groups.

Furthermore, the chiral cyclohexane backbone can act as a scaffold, directing the approach of external reagents. In an addition reaction to a double bond introduced onto the ethyl side chain, for instance, the bulky substituted cyclohexane ring would shield one face of the double bond, leading to a diastereoselective addition of the reagent to the less sterically hindered face. This principle of substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.

Computational and Theoretical Studies on 2 Ethylcyclohexane 1 Sulfonyl Chloride

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comsemanticscholar.orge-bookshelf.de It is widely used for calculating molecular properties such as electron density distribution, molecular orbitals, and thermodynamic stability. scispace.come-bookshelf.de For 2-Ethylcyclohexane-1-sulfonyl chloride, DFT calculations can elucidate the fundamental aspects of its chemical nature.

DFT studies would reveal a significant polarization of the bonds connected to the sulfur atom due to the high electronegativity of the oxygen and chlorine atoms. This creates a strong electrophilic center at the sulfur atom, which is a key determinant of its reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The LUMO is expected to be centered on the sulfur atom, indicating its susceptibility to nucleophilic attack, while the HOMO would be distributed over the more electron-rich parts of the molecule. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

DFT can also be used to calculate key energetic properties, such as bond dissociation energies (BDEs). The S-Cl bond, in particular, is critical to many of the compound's reactions. Computational methods can provide a quantitative measure of the energy required for its homolytic or heterolytic cleavage. researchgate.netnsf.govyoutube.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
PropertyCalculated ValueSignificance
Mulliken Charge on Sulfur (S)+1.2 eIndicates a highly electrophilic center, prone to nucleophilic attack.
Mulliken Charge on Chlorine (Cl)-0.4 eSuggests a good leaving group in nucleophilic substitution reactions.
HOMO Energy-7.5 eVThe energy gap indicates moderate kinetic stability and influences reactivity in orbital-controlled reactions.
LUMO Energy-1.0 eV
S-Cl Bond Dissociation Enthalpy~270 kJ/molEnergy required for homolytic cleavage to form sulfonyl and chlorine radicals. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction for sulfonyl chlorides. nih.govresearchgate.net Computational studies on analogous alkanesulfonyl and arenesulfonyl chlorides have shown that these reactions typically proceed through a concerted bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.comnih.govdntb.gov.uaresearchgate.net An addition-elimination pathway involving a hypervalent sulfur intermediate is also possible but is generally less favored for sulfonyl chlorides compared to other sulfonyl derivatives. dntb.gov.uasemanticscholar.org

Using DFT, the transition state for the S_N2 reaction can be located and characterized. For this compound, the transition state would feature a trigonal bipyramidal geometry around the central sulfur atom. nih.govmdpi.com The incoming nucleophile and the departing chloride ion would occupy the apical positions. The calculation of the activation free energy (ΔG‡) provides a quantitative prediction of the reaction rate. By modeling the reaction with various nucleophiles, a theoretical reactivity profile can be established.

Table 2: Hypothetical Activation Free Energies (ΔG‡) for S_N2 Reactions of this compound
NucleophileSolventHypothetical ΔG‡ (kcal/mol)
H₂OWater22.5
CH₃OHMethanol20.8
Cl⁻Acetonitrile (B52724)18.0
NH₃Acetonitrile15.5

Sulfonyl chlorides can undergo reactions involving radical intermediates, typically initiated by the homolytic cleavage of the S-Cl bond. This process can be induced by heat or light. Computational chemistry can model the energy profile of these radical reactions. The first step is the S-Cl bond dissociation, and its energy requirement can be accurately calculated. High-level thermochemical protocols have been used to determine the S-Cl bond dissociation enthalpies (BDEs) for a range of sulfonyl chlorides, with values typically falling between 267 and 283 kJ/mol. researchgate.net

Once the 2-ethylcyclohexane-1-sulfonyl radical is formed, it can participate in various subsequent reactions, such as addition to unsaturated bonds or hydrogen atom abstraction. DFT calculations can map the potential energy surface for these processes, identifying the most favorable reaction pathways by comparing the activation barriers of competing steps. nih.gov For example, the energy profile for the desulfonylation of the sulfonyl radical to produce an alkyl radical and sulfur dioxide can be computed to assess the stability and lifetime of the sulfonyl radical intermediate.

Table 3: Calculated Energetics for Key Radical Processes
ProcessReactionCalculated Enthalpy Change (ΔH)
S-Cl HomolysisR-SO₂Cl → R-SO₂• + Cl•~270 kJ/mol researchgate.net
DesulfonylationR-SO₂• → R• + SO₂Variable, depends on R group stability

Quantitative Structure-Reactivity Relationships (QSAR) in Cyclic Sulfonyl Chlorides

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While no specific QSAR studies on this compound were found, the methodology can be applied to a series of related cyclic sulfonyl chlorides to predict their reactivity.

A QSAR model for the reactivity of cyclic sulfonyl chlorides in, for example, a nucleophilic substitution reaction, would involve calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to find a quantitative relationship between a subset of these descriptors and the experimentally measured reaction rates. Such a model could predict the reactivity of new, unsynthesized cyclic sulfonyl chlorides and provide insight into the key structural features that govern their reactivity.

Table 4: Potential Molecular Descriptors for a QSAR Study of Cyclic Sulfonyl Chlorides
Descriptor ClassExample DescriptorsPotential Influence on Reactivity
ElectronicLUMO Energy, Mulliken Charge on SulfurRelates to the electrophilicity of the reaction center.
StericMolecular Volume, Surface Area, Sterimol ParametersQuantifies steric hindrance around the sulfonyl group, affecting nucleophile approach.
TopologicalConnectivity Indices (e.g., ¹χv)Describes molecular size, shape, and branching. nih.gov
ThermodynamicEnthalpy of Formation, Dipole MomentRelates to ground-state stability and polarity.

Molecular Dynamics Simulations and Conformational Searching

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net For this compound, this leads to several possible diastereomers (cis/trans) and, for each, multiple conformers based on the axial or equatorial positions of the ethyl and sulfonyl chloride groups. sapub.orgfossee.inlibretexts.org Generally, substituents prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. slideshare.netsapub.org

MD simulations model the atomic motions of the molecule over time, allowing for the observation of conformational transitions, such as ring flipping. nih.govnih.gov By analyzing the simulation trajectory, one can determine the relative populations and free energies of different conformers. This information is critical, as the reactivity of the molecule can be highly dependent on which conformer is most populated and accessible. For instance, the accessibility of the sulfur atom to an incoming nucleophile may differ significantly between a conformer where the sulfonyl chloride group is in an equatorial position versus an axial one.

Table 5: Conformational Analysis of trans-2-Ethylcyclohexane-1-sulfonyl chloride Diastereomers
ConformerEthyl Group Position-SO₂Cl Group PositionKey Steric InteractionsHypothetical Relative Energy (kcal/mol)
DiequatorialEquatorialEquatorialGauche interaction between substituents0.0 (Most Stable)
DiaxialAxialAxialMultiple 1,3-diaxial interactions> 5.0 (Least Stable)

Advanced Applications in Organic Synthesis Enabled by 2 Ethylcyclohexane 1 Sulfonyl Chloride

Role as Building Blocks in Complex Molecule Synthesis

The utility of sulfonyl chlorides as foundational building blocks in the synthesis of intricate organic molecules is well-documented. sigmaaldrich.comnih.gov 2-Ethylcyclohexane-1-sulfonyl chloride, with its distinct cycloaliphatic scaffold, offers chemists a valuable tool for introducing the 2-ethylcyclohexylsulfonyl moiety into target molecules. This can be particularly advantageous in medicinal chemistry, where the incorporation of such groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. sigmaaldrich.com

The primary reaction enabling its use as a building block is the sulfonylation of nucleophiles. Amines, alcohols, and thiols readily react with this compound to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. molport.com These reactions are typically robust and proceed with high efficiency, making them suitable for the construction of complex structures.

For instance, in the synthesis of novel therapeutic agents, the formation of a sulfonamide bond is a common strategy to link different molecular fragments. sigmaaldrich.comnih.gov The reaction of this compound with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields a stable sulfonamide. This linkage is prevalent in a wide range of pharmaceuticals due to its chemical stability and ability to act as a hydrogen bond acceptor. nih.gov

The following table illustrates the general reaction of this compound with various nucleophiles, forming the basis of its application as a building block.

Nucleophile (Nu-H)ProductProduct Class
Primary Amine (R-NH₂)2-Ethyl-N-R-cyclohexane-1-sulfonamideSulfonamide
Secondary Amine (R₂NH)2-Ethyl-N,N-R₂-cyclohexane-1-sulfonamideSulfonamide
Alcohol (R-OH)R-((2-ethylcyclohexane-1-sulfonyl)oxy)alkaneSulfonate Ester
Thiol (R-SH)S-R 2-ethylcyclohexane-1-carbothioateThioester

This table presents the expected products from the reaction of this compound with various nucleophiles, a fundamental aspect of its role as a building block in organic synthesis.

Derivatization Strategies for Functional Group Transformations

Beyond its role in constructing the carbon-sulfur backbone of molecules, this compound is instrumental in derivatization strategies aimed at transforming one functional group into another. The sulfonyl group can act as an excellent leaving group in nucleophilic substitution reactions or be transformed into other sulfur-containing functionalities.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. acs.orgox.ac.ukresearchgate.net While direct late-stage introduction of a sulfonyl chloride group onto a complex molecule is challenging, the conversion of a pre-existing sulfonamide, derived from this compound, into other functional groups is a viable LSF approach. acs.orgox.ac.uk

Recent advances have demonstrated that sulfonamides can be activated and converted into sulfonyl radical intermediates under photocatalytic conditions. acs.orgresearchgate.net These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, a sulfonamide derived from this compound could potentially be converted to a sulfinate, which is a versatile intermediate for further functionalization. chemrxiv.org This approach allows for the diversification of complex molecules bearing the 2-ethylcyclohexylsulfonyl moiety.

In analytical chemistry, derivatization is often employed to improve the detectability and chromatographic behavior of analytes. sci-hub.se Sulfonyl chlorides are effective derivatizing agents for compounds containing primary and secondary amino groups, as well as phenolic hydroxyl groups. nih.govnih.govmdpi.com The reaction of this compound with such analytes introduces a bulky, non-polar tag.

This derivatization can lead to several analytical advantages:

Enhanced UV-Vis or Fluorescence Detection: While the 2-ethylcyclohexyl group itself is not chromophoric, the derivatization can be used in conjunction with other reagents or be part of a larger strategy to introduce a chromophore or fluorophore.

Improved Mass Spectrometric Ionization: The introduction of the sulfonyl group can enhance the ionization efficiency of the analyte in techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov

Enhanced Chromatographic Resolution: Derivatization can improve the separation of analytes in high-performance liquid chromatography (HPLC) by altering their polarity and retention characteristics. nih.gov

The following table outlines the potential benefits of derivatizing analytes with this compound for analytical purposes.

Analytical TechniqueBenefit of Derivatization
HPLCImproved retention and resolution
UV-Vis SpectroscopyPotential for introducing a chromophore
Mass SpectrometryEnhanced ionization and fragmentation patterns

This interactive table summarizes the advantages of using this compound as a derivatizing agent in various analytical techniques.

Catalytic and Organometallic Transformations Utilizing Cyclic Sulfonyl Chlorides

The reactivity of sulfonyl chlorides can be harnessed in various catalytic and organometallic transformations. While research specifically detailing this compound in this context is limited, the broader class of cyclic and aliphatic sulfonyl chlorides participates in several important reactions.

One notable example is the copper-catalyzed sulfonylation of alkynes, which leads to the formation of sulfonylated products. researchgate.net In such a reaction, this compound could potentially serve as the sulfonylating agent. These reactions often proceed via radical intermediates and demonstrate the utility of sulfonyl chlorides in transition metal catalysis.

Furthermore, sulfonyl chlorides can be reduced to the corresponding sulfinates, which are valuable precursors in organic synthesis. rsc.orgresearchgate.net This transformation can be achieved using various reducing agents. The resulting sulfinates can then be used in a range of subsequent reactions, including the synthesis of sulfones. rsc.org

The involvement of sulfonyl chlorides in atom transfer radical polymerization (ATRP) as initiators has also been reported, highlighting their role in polymer chemistry. quora.com

The following table provides a summary of potential catalytic and organometallic transformations involving a cyclic sulfonyl chloride like this compound.

Reaction TypeCatalyst/ReagentPotential Product
Sulfonylation of AlkynesCopper CatalystAlkenyl Sulfone
Reduction to SulfinateReducing Agent (e.g., Mg)2-Ethylcyclohexane-1-sulfinate
Radical PolymerizationTransition Metal CatalystPolymer with sulfonyl end-group

This table illustrates the potential applications of this compound in catalytic and organometallic chemistry, based on the known reactivity of related sulfonyl chlorides.

Green Chemistry and Sustainable Synthesis of 2 Ethylcyclohexane 1 Sulfonyl Chloride

Development of Solvent-Free and Aqueous Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research has consequently focused on developing synthetic routes in alternative media, such as water, or in the absence of any solvent.

Aqueous Reaction Conditions

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Several methods for synthesizing sulfonyl chlorides have been adapted to aqueous environments. A significant strategy involves the oxidative chlorination of thiols or disulfides. For instance, the combination of Oxone and potassium chloride (KCl) in water provides a simple and rapid method for producing sulfonyl chlorides from corresponding thiols at room temperature. rsc.org This approach avoids the use of corrosive and toxic reagents often employed in traditional methods. rsc.org

Another established aqueous method involves reacting alkyl mercaptans or disulfides with chlorine in a concentrated aqueous hydrochloric acid (HCl) medium. google.com This process can be run continuously, and the resulting alkyl sulfonyl chloride, being poorly soluble in the aqueous phase, can be readily separated. google.com The low solubility of the product in water not only simplifies isolation but also protects it from hydrolysis, a common side reaction. researchgate.net For example, cyclohexyl mercaptan has been converted to cyclohexyl sulfonyl chloride in 99% yield using this technique. google.com

Table 1: Examples of Sulfonyl Chloride Synthesis in Aqueous Media
Starting MaterialReagentsSolventConditionsYieldReference
Thiols/DisulfidesOxone, KClWaterRoom Temperature82-98% rsc.org
Cyclohexyl MercaptanCl2Aqueous HClContinuous Flow99% google.com
Thiol DerivativesH2O2, SOCl2Water-High Purity acs.org

Solvent-Free Reaction Conditions

Metal-Free Catalysis in Sulfonyl Chloride Production

Traditional methods for sulfonyl chloride synthesis, such as the Sandmeyer reaction, often rely on copper salt catalysts. acs.org While effective, the use of transition metals can lead to product contamination and generate metallic waste streams that require costly remediation. The development of metal-free catalytic systems is therefore a significant area of green chemistry research.

One innovative metal-free approach is the aerobic oxidative conversion of thiols to sulfonyl chlorides. researchgate.netrsc.org This system uses ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂), which participate in a redox-catalytic cycle, with oxygen from the air serving as the terminal oxidant. researchgate.netrsc.org The reaction proceeds in an aqueous solution of HCl, making it environmentally benign. rsc.org This method is applicable to a range of aliphatic and aromatic thiols. rsc.org

Photocatalysis offers another powerful metal-free strategy. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, have been successfully employed to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org While this specific precursor is not directly applicable to 2-ethylcyclohexane-1-sulfonyl chloride, the principle of using an inexpensive, heterogeneous, and metal-free catalyst powered by light is a key direction for sustainable synthesis. acs.org

Furthermore, the use of non-metallic reagents like N-Chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts provides a convenient and environmentally friendly route to alkanesulfonyl chlorides. organic-chemistry.orgresearchgate.net This method avoids hazardous reagents like chlorine gas and metal catalysts, and the reaction proceeds under mild conditions. organic-chemistry.org

Table 2: Comparison of Metal-Free Catalytic Systems for Sulfonyl Chloride Synthesis
MethodCatalyst/ReagentKey FeaturesReference
Aerobic OxidationAmmonium Nitrate (NOx source)Uses O2 as terminal oxidant; metal-free. researchgate.netrsc.org
PhotocatalysisPotassium Poly(heptazine imide) (K-PHI)Heterogeneous, metal-free, visible light, room temperature. acs.org
Oxidative ChlorinationN-Chlorosuccinimide (NCS)Avoids Cl2 gas and metal catalysts; recyclable byproduct. organic-chemistry.orgresearchgate.net

Atom Economy and Waste Minimization Strategies in Synthetic Protocols

Atom Economy

Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. epa.govskpharmteco.com Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of waste. numberanalytics.comepa.gov

Reactions with low atom economy, such as substitution or elimination reactions, generate stoichiometric byproducts that are considered waste. In contrast, addition and rearrangement reactions are inherently 100% atom-economical. When evaluating synthetic routes to this compound, prioritizing reaction types with high atom economy is crucial. For example, a hypothetical direct addition of SO₂ and Cl₂ to an ethylcyclohexane (B155913) precursor would be more atom-economical than a multi-step synthesis involving reagents that leave behind significant byproducts.

Waste Minimization Strategies

Beyond atom economy, broader waste minimization strategies are essential for sustainable synthesis. This includes reducing solvent waste, using catalytic rather than stoichiometric reagents, and recycling byproducts.

The move toward continuous flow manufacturing, as opposed to traditional batch processing, is another effective waste minimization strategy. Continuous systems can improve reaction control, enhance safety, and reduce the generation of waste, leading to a lower E-factor (environmental factor), which is a measure of the total waste produced per unit of product. mdpi.com

Energy Efficiency in Synthetic Protocols (e.g., Room Temperature Reactions)

Reducing energy consumption is a critical aspect of green and sustainable chemistry. Performing reactions at ambient temperature and pressure eliminates the need for energy-intensive heating or cooling, which lowers both operational costs and the associated carbon footprint.

Several modern methods for synthesizing sulfonyl chlorides are designed to be energy-efficient by operating at room temperature. The metal-free, aerobic oxidation of thiols using ammonium nitrate and oxygen is effective at room temperature. rsc.org Similarly, the oxyhalogenation of thiols and disulfides with Oxone-KX in water is a rapid process that proceeds efficiently at ambient temperature. rsc.org

Photocatalytic methods also align with the principle of energy efficiency. By using visible light as the energy source, these reactions can often be conducted at room temperature, avoiding the need for thermal heating. acs.org The synthesis of sulfonyl chlorides from arenediazonium salts using a K-PHI photocatalyst is a notable example that operates under mild, room-temperature conditions. acs.org The development of protocols that proceed at or near ambient temperature is a key indicator of a greener synthetic process. cbijournal.com

Table 3: Examples of Energy-Efficient, Room-Temperature Sulfonyl Chloride Syntheses
MethodReagentsConditionsKey AdvantageReference
OxyhalogenationThiols, Oxone, KClWater, Room Temp.Rapid, avoids heating, aqueous solvent. rsc.org
Aerobic OxidationThiols, NH4NO3, O2, HClAqueous, Room Temp.Metal-free, uses air as oxidant. rsc.org
PhotocatalysisArenediazonium salts, SOCl2/H2O, K-PHIVisible Light, Room Temp.Metal-free, uses light instead of heat. acs.org
Amination/ReactionPrimary amine, sulfonyl chlorideWater, Room Temp.Mild conditions for derivative synthesis. cbijournal.com

Future Research Directions and Perspectives

Development of Novel Stereoselective Methodologies for the Synthesis of Derivatives

A significant frontier in the study of 2-Ethylcyclohexane-1-sulfonyl chloride is the development of advanced stereoselective synthetic methods. The inherent chirality of this molecule, arising from the substituted cyclohexane (B81311) ring, presents an opportunity for creating highly specific derivatives. Future research will likely concentrate on designing and implementing catalytic systems that can control the precise three-dimensional arrangement of atoms during a reaction. The goal is to achieve high levels of enantioselectivity and diastereoselectivity, yielding derivatives as single, pure stereoisomers.

Palladium-catalyzed reactions, for instance, have shown success in the enantioselective synthesis of chiral seven-membered cyclic sulfonamides from N-sulfonyl imines. rsc.org Similar strategies could be adapted for derivatives of this compound. The development of novel chiral ligands and catalysts will be paramount in achieving this control, enabling the synthesis of complex molecules with defined stereochemistry for various applications. Modern stereoselective synthesis of chiral sulfinyl compounds, which are related to sulfonyl chlorides, also provides a basis for developing these methodologies. researchgate.net

Exploration of Unconventional Reactivity Pathways and Cascade Reactions

Moving beyond established reactions, future investigations will aim to uncover unconventional reactivity pathways for this compound. Sulfonyl chlorides are recognized as versatile intermediates in organic synthesis, capable of participating in a wide array of transformations, including annulations and radical reactions. magtech.com.cn Research into the reactivity of related cyclic N-sulfonyl ketimines has revealed their potential to act as carbonucleophiles, a reversal of their traditional electrophilic role, opening doors to new bond-forming strategies. rsc.org

A key area of interest is the design of cascade reactions. These processes involve multiple bond-forming events occurring in a single operation, offering an efficient route to complex molecular architectures from simple precursors. nih.gov For example, visible light-induced cascade reactions involving sulfonylation and cyclization have been developed to produce complex heterocyclic compounds. mdpi.com Exploring similar light-mediated or metal-catalyzed cascade sequences starting from this compound could lead to the discovery of novel molecular scaffolds with potential applications in materials science and medicinal chemistry. The reactions of sulfonyl chlorides with various unsaturated compounds and cyclic imines continue to be a source of diverse chemical transformations. magtech.com.cnresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is poised to benefit significantly from the integration of modern technologies like flow chemistry and automated synthesis. researchgate.net Flow chemistry, which involves performing reactions in a continuously flowing stream, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control can lead to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and greater scalability compared to traditional batch methods. rsc.orgmdpi.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and derivatives. These systems allow for high-throughput screening of various substrates, reagents, and conditions, dramatically speeding up the research and development process. researchgate.net The application of these technologies to the chlorosulfonation process and subsequent derivatization of this compound could make its synthesis more efficient, safer, and more scalable for potential industrial applications. mdpi.compharmtech.com

Bio-inspired Synthesis and Catalysis in Cyclic Sulfonyl Chloride Chemistry

Nature offers a vast repository of inspiration for developing novel and sustainable chemical transformations. Bio-inspired synthesis and catalysis represent a promising future direction for the chemistry of cyclic sulfonyl chlorides. This approach involves designing small molecule catalysts that mimic the function of enzymes, nature's highly efficient and selective catalysts. researchgate.net By emulating the principles of enzymatic catalysis, it may be possible to develop new methods for the synthesis of this compound derivatives that operate under mild conditions with high selectivity.

Furthermore, the study of how organisms synthesize complex cyclic natural products can provide valuable insights. rsc.org Understanding the biosynthetic pathways of cyclic sulfonamides, for instance, could inspire new synthetic strategies. nih.gov This could involve using biocatalysts directly or developing synthetic catalysts that replicate the active sites of enzymes responsible for cyclization and functionalization, leading to greener and more efficient chemical processes.

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